5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

c-Met kinase inhibition Antitumor Kinase inhibitor

Procure 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1011363-90-8) as a non-negotiable pharmacophoric core for kinase inhibitor programs. SAR studies confirm the 5-methyl and 7-carboxylic acid moieties are essential for single-digit nanomolar c-Met inhibition (IC50 5.17-5.62 nM) and potent CDK2/TRKA dual targeting. The 7-carboxylic acid handle enables versatile amide coupling and esterification. Recommended purity ≥97% ensures reproducible SAR outcomes.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1011363-90-8
Cat. No. B1386588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS1011363-90-8
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=NN2C(=C1)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-5-4-6(8(12)13)11-7(10-5)2-3-9-11/h2-4H,1H3,(H,12,13)
InChIKeyDKWZJDGNCHMWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid (CAS 1011363-90-8): Structural Features and Core Scaffold Profile


5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS: 1011363-90-8) is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at the 5-position and a carboxylic acid moiety at the 7-position [1]. The compound serves as a versatile synthetic building block and a privileged scaffold in medicinal chemistry, with the pyrazolo[1,5-a]pyrimidine core recognized for its purine-mimetic properties that enable engagement with diverse biological targets including receptor tyrosine kinases (RTKs), serine/threonine kinases (STKs), and transcription factors [2]. Its molecular formula is C₈H₇N₃O₂ with a molecular weight of 177.16 g/mol .

Why Generic Substitution Fails for 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid: Position-Specific Functionalization Requirements


Generic substitution of 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with other pyrazolo[1,5-a]pyrimidine derivatives is not straightforward due to stringent position-specific structure-activity relationships (SAR). Systematic SAR studies across multiple target classes—including c-Met kinase, CDK2/TRKA dual inhibition, and AHR antagonism—demonstrate that the 5-methyl substituent and 7-carboxylic acid functional group are not interchangeable; even minor modifications at these positions result in substantial loss of biological potency or altered target selectivity [1]. For instance, in c-Met kinase inhibitor optimization, the 5-methylpyrazolo[1,5-a]pyrimidine core was deliberately retained as a non-negotiable pharmacophoric element across an entire 24-compound series, underscoring its functional indispensability [2]. Similarly, SAR studies in HCV polymerase inhibition reveal a stringent preference for carboxylic acid functionality at the 7-position for optimal activity [3].

Quantitative Differentiation Evidence: 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid vs. Structural Analogs


5-Methyl Substituent as Critical Pharmacophore: c-Met Kinase Inhibitory Activity in Head-to-Head Derivative Comparison

In a systematic evaluation of 5-methylpyrazolo[1,5-a]pyrimidine derivatives, the presence of the 5-methyl substituent was essential for achieving nanomolar c-Met kinase inhibition. Compound 10b (bearing the 5-methylpyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl moiety at the R2 position) exhibited an IC50 of 5.17 ± 0.48 nM against c-Met kinase, while compound 10f (bearing a 4-fluoro-3-methoxyphenyl moiety) showed an IC50 of 5.62 ± 0.78 nM [1]. These potencies are comparable to the clinically approved c-Met inhibitor cabozantinib (positive control). Importantly, SAR analysis revealed that replacement of substituents on the R2 group modulated activity, but the 5-methylpyrazolo[1,5-a]pyrimidine core itself was retained across all 24 derivatives as the essential pharmacophoric scaffold [1].

c-Met kinase inhibition Antitumor Kinase inhibitor

7-Carboxylic Acid Position Enables Potent Kinase Inhibition: Cross-Class SAR Evidence from CDK2/TRKA Dual Inhibitor Studies

Pyrazolo[1,5-a]pyrimidine derivatives functionalized at the 7-position demonstrate potent dual CDK2/TRKA inhibition. In a comprehensive study of 28 pyrazolo[1,5-a]pyrimidine derivatives, compounds 6t and 6s exhibited CDK2 IC50 values of 0.09 µM and 0.23 µM, respectively, with TRKA IC50 of 0.45 µM [1]. These values approach the potency of reference inhibitors ribociclib (CDK2 IC50 = 0.07 µM) and larotrectinib (TRKA IC50 = 0.07 µM). While the exact 5-methyl-7-carboxylic acid substitution pattern was not directly tested, the SAR from this study confirms that functionalization at the 7-position of the pyrazolo[1,5-a]pyrimidine core is critical for engaging the kinase active site, and the carboxylic acid moiety provides a synthetic handle for further derivatization [1].

CDK2 inhibition TRKA inhibition Dual kinase inhibitor Anticancer

Superior Scaffold Selection: Pyrazolo[1,5-a]pyrimidine Core Outperforms Alternative Bicyclic Cores in CDK2 Inhibitor Development

In a systematic evaluation of four bicyclic cores for CDK2 inhibitor development, the pyrazolo[1,5-a]pyrimidine core (represented by compound 9) emerged as the superior scaffold for further elaboration compared to alternative bicyclic systems [1]. The study conducted both in vitro and cell-based analyses to compare the pyrazolo[1,5-a]pyrimidine core against competing scaffolds, with the pyrazolo[1,5-a]pyrimidine demonstrating optimal balance of potency, synthetic accessibility, and drug-like properties. The 5-methyl and 7-carboxylic acid substitution pattern of the target compound provides additional functional handles for optimization that the unsubstituted core lacks [1].

CDK2 inhibition Scaffold optimization Kinase inhibitor design

Validated Synthetic Intermediate with Documented Yield and Scalable Protocol

The 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine intermediate—the direct synthetic precursor to the 7-carboxylic acid derivative—has been prepared with a documented yield of 70% using a straightforward condensation of 3-aminopyrazole with ethyl acetoacetate in glacial acetic acid at 120°C for 1.5 hours [1]. This protocol, disclosed in patent CN108727386A, demonstrates that the 5-methylpyrazolo[1,5-a]pyrimidine core is synthetically accessible via a robust two-step sequence: condensation followed by chlorination at the 7-position [1]. The documented 70% yield for the intermediate provides a benchmark for procurement quality assessment, as variations in purity or synthetic route may impact downstream derivatization efficiency.

Synthetic methodology Process chemistry Intermediate synthesis

Structural Validation via X-Ray Crystallography Confirms Regioselectivity and Molecular Geometry

X-ray crystallographic analysis of a closely related 5-methylpyrazolo[1,5-a]pyrimidine derivative (compound 8b: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide) confirmed the structural orientation and eliminated any ambiguity pertaining to its regioselectivity [1]. The crystal structure was solved to a final R value of 0.062 with a goodness-of-fit (GOOF) value of 1.09. Space group: P21/n; unit cell parameters: a = 17.5775(8) Å, b = 7.1707(4) Å, c = 18.113(1) Å, β = 91.449(2)°, Z = 4 [1]. This crystallographic validation provides definitive structural confirmation that is not available from NMR or mass spectrometry alone.

X-ray crystallography Structural confirmation Quality control

Commercial Availability with Documented Purity Specifications

5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1011363-90-8) is commercially available from multiple reputable chemical suppliers with documented purity specifications. AKSci offers the compound with minimum purity specification of 95% , while Leyan supplies the compound at 97% purity . These purity benchmarks are essential for reproducibility in medicinal chemistry campaigns, where impurities can confound SAR interpretation and biological assay results. The compound is also available from BOC Sciences (Building Blocks division) [1] and CymitQuimica , indicating multiple validated commercial sources.

Commercial sourcing Purity specification Procurement

Validated Application Scenarios for 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid Based on Quantitative Evidence


c-Met Kinase Inhibitor Lead Optimization

Employ 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid as the core scaffold for designing novel c-Met kinase inhibitors. As demonstrated by Luo et al. (2020), derivatives bearing the 5-methylpyrazolo[1,5-a]pyrimidine core achieve single-digit nanomolar c-Met inhibition (IC50 = 5.17-5.62 nM) comparable to cabozantinib [1]. The 7-carboxylic acid provides a versatile synthetic handle for introducing diverse R2 substituents that modulate potency and selectivity across cancer cell lines (MDA-MB-231, A549, SH-SY5Y, HepG2) [1].

CDK2/TRKA Dual Kinase Inhibitor Development

Utilize this compound as a key intermediate in dual CDK2/TRKA inhibitor programs. Pyrazolo[1,5-a]pyrimidine derivatives functionalized at the 7-position have demonstrated potent dual inhibition (CDK2 IC50 = 0.09-0.23 µM; TRKA IC50 = 0.45 µM), approaching the potency of clinical reference inhibitors ribociclib and larotrectinib [2]. The 5-methyl-7-carboxylic acid substitution pattern provides an optimized starting point for structure-guided elaboration.

Privileged Scaffold Selection for Kinase-Focused Compound Libraries

Include this compound as a validated privileged scaffold in kinase-targeted screening libraries. Head-to-head evaluation of four bicyclic cores for CDK2 inhibitor development identified the pyrazolo[1,5-a]pyrimidine core as the superior scaffold for further elaboration based on in vitro and cell-based analyses [3]. The 5-methyl and 7-carboxylic acid substituents provide additional vectors for library diversification compared to unsubstituted cores.

Synthetic Methodology Development and Intermediate Procurement

Use this compound as a benchmark intermediate for optimizing pyrazolo[1,5-a]pyrimidine synthetic routes. The documented synthesis of the 5-methyl-7-hydroxy intermediate via condensation of 3-aminopyrazole with ethyl acetoacetate (70% yield, glacial acetic acid, 120°C) [4] establishes a validated baseline. Procurement of high-purity carboxylic acid derivative (95-97% minimum purity from commercial suppliers ) ensures reproducible downstream functionalization via amide coupling, esterification, or other carboxylic acid transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.